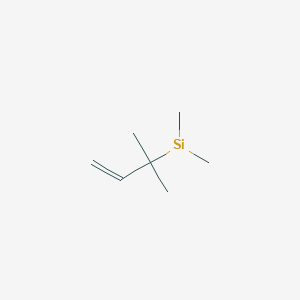
CID 12452110
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentenone . It is an organic compound with the chemical formula C5H6O . This compound contains two functional groups: a ketone and an alkene. It is a colorless liquid and is less commonly encountered compared to its isomer, 3-cyclopentenone .
Métodos De Preparación
2-Cyclopentenone can be synthesized through various methods:
Elimination of α-bromo-cyclopentanone using lithium carbonate: This method involves the elimination reaction to form the desired compound.
Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters: This multi-step process involves condensation, decarboxylation, and isomerization to yield 2-cyclopentenone.
Acid-catalyzed dehydration of cyclopentanediols: This method involves the dehydration of cyclopentanediols in the presence of an acid catalyst.
Análisis De Reacciones Químicas
2-Cyclopentenone undergoes several types of chemical reactions:
Nucleophilic conjugate addition: This reaction involves the addition of nucleophiles to the α-β unsaturated ketone.
Baylis–Hillman reaction: This reaction forms carbon-carbon bonds between the α-position of an activated alkene and a carbon electrophile.
Michael reaction: This reaction involves the addition of a nucleophile to an α-β unsaturated carbonyl compound.
Diels–Alder reaction: 2-Cyclopentenone acts as an excellent dienophile, reacting with a wide variety of dienes to form cyclohexene derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopentenone has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of natural products and pharmaceuticals.
Biology: It is studied for its role in biological systems, including its potential as a signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and anticancer properties.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mecanismo De Acción
The mechanism of action of 2-cyclopentenone involves its interaction with biological molecules. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various signaling pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect pathways related to inflammation and cell proliferation .
Comparación Con Compuestos Similares
2-Cyclopentenone can be compared with other similar compounds such as:
- Cyclopropenone
- Cyclobutenone
- Cyclohexenone
- Cycloheptenone
These compounds share the cyclopentenone structural motif but differ in the size of the ring and the position of the functional groups. 2-Cyclopentenone is unique due to its specific combination of a ketone and an alkene within a five-membered ring, which imparts distinct reactivity and properties .
Propiedades
Fórmula molecular |
C7H15Si |
|---|---|
Peso molecular |
127.28 g/mol |
InChI |
InChI=1S/C7H15Si/c1-6-7(2,3)8(4)5/h6H,1H2,2-5H3 |
Clave InChI |
XOAJNAPSNYJLKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C)[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


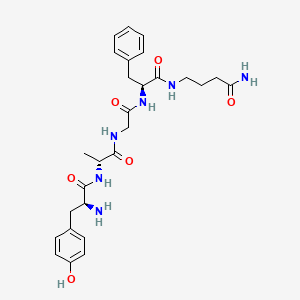
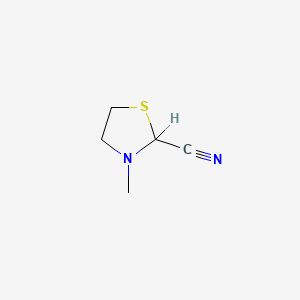
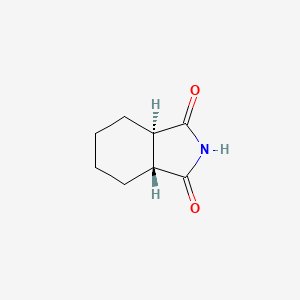
![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)
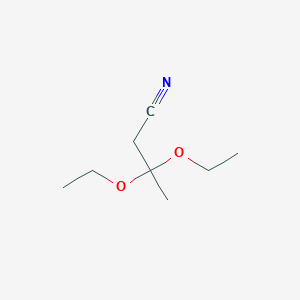
![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
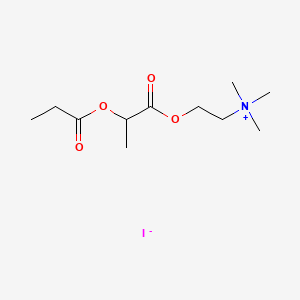
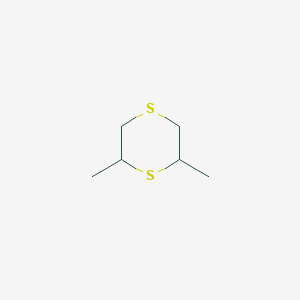

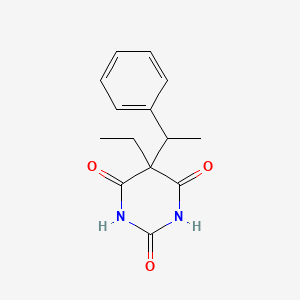
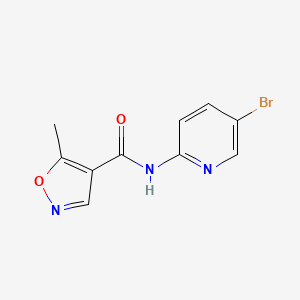


![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)
